

Alboctalol: A Technical Overview of its Chemical Properties and Biological Evaluation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a naturally occurring phenolic compound that has been isolated from the wood of Morus australis.[1] As a member of the diverse family of plant-derived polyphenols, it represents a potential candidate for further investigation in drug discovery and development. This document provides a comprehensive technical guide on the known chemical properties of **Alboctalol**, a detailed, representative experimental protocol for its isolation and cytotoxic evaluation, and a conceptual workflow for its characterization.

Chemical and Physical Properties

While extensive experimental data for **Alboctalol** is limited in publicly accessible literature, its fundamental chemical and physical properties have been computed and are available through chemical databases. These properties are crucial for understanding its behavior in biological systems and for designing future studies.



Property	Value	Source
IUPAC Name	(6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol	PubChem
Molecular Formula	C28H24O8	PubChem
Molecular Weight	488.5 g/mol	PubChem
CAS Number	62394-00-7	PubChem
XLogP3	4.3	PubChem
Hydrogen Bond Donor Count	8	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	5	PubChem
Exact Mass	488.14711772 Da	PubChem
Monoisotopic Mass	488.14711772 Da	PubChem
Topological Polar Surface Area	162 Ų	PubChem
Heavy Atom Count	36	PubChem
Complexity	726	PubChem

Biological Activity

Alboctalol has been evaluated for its cytotoxic properties against murine leukemia P-388 cells. [1] In a study by Ferlinahayati et al. (2008), **Alboctalol** was one of ten phenolic compounds isolated from Morus australis and screened for cytotoxic activity. While other compounds from the same study demonstrated strong cytotoxic effects, the specific IC₅₀ value for **Alboctalol** was not detailed in the publication's abstract.[1] Further research is required to quantify its specific potency and to explore its mechanism of action.

Experimental Protocols



The following sections detail generalized, yet comprehensive, experimental protocols representative of the methodologies used for the isolation and cytotoxic evaluation of natural products like **Alboctalol**. These protocols are based on established practices in the field and information derived from studies on similar compounds.

Isolation and Purification of Alboctalol from Morus australis

This protocol describes a typical solid-liquid extraction and chromatographic purification process for isolating phenolic compounds from plant material.

 Preparation of Plant Material: The wood of Morus australis is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

Extraction:

- The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.
- The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning:

 The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

Chromatographic Purification:

- The ethyl acetate fraction, which is likely to contain **Alboctalol**, is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
- Fractions are collected and monitored by thin-layer chromatography (TTC).



- Fractions containing the compound of interest are pooled and further purified by preparative HPLC to yield pure Alboctalol.
- Structure Elucidation: The structure of the isolated Alboctalol is confirmed using spectroscopic methods, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cytotoxicity Assay against Murine Leukemia P-388 Cells (MTT Assay)

This protocol outlines a standard in vitro method for assessing the cytotoxicity of a compound against a cancer cell line.

- Cell Culture: Murine leukemia P-388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
- Compound Treatment:
 - A stock solution of **Alboctalol** in DMSO is prepared.
 - Serial dilutions of **Alboctalol** are made in the culture medium to achieve a range of final concentrations.
 - The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.
- MTT Assay:
 - After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
 - The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into a purple formazan product.
- Data Analysis:

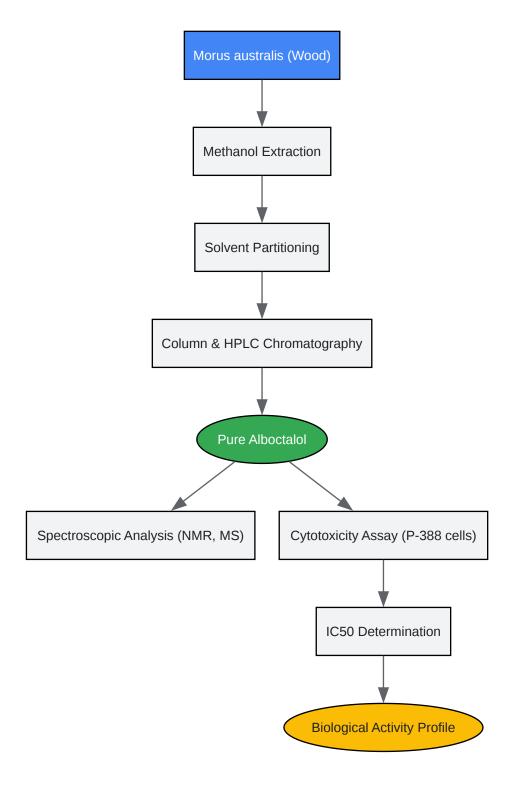


- A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated relative to the control wells.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Workflow and Pathway Diagrams

As the specific signaling pathway for **Alboctalol**'s cytotoxic activity has not yet been elucidated, the following diagram illustrates the general experimental workflow for its isolation, characterization, and biological evaluation.





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Caption: Experimental workflow for **Alboctalol**.

Conclusion



Alboctalol is a natural product with defined chemical properties and demonstrated, though not yet quantified, cytotoxic activity. The provided protocols offer a foundational approach for its further study. Future research should focus on obtaining a precise IC50 value, elucidating its mechanism of action, and exploring its potential therapeutic applications. The lack of detailed biological data highlights an opportunity for significant contributions to the field of natural product chemistry and pharmacology.

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References

- 1. Phenolic constituents from the wood of Morus australis with cytotoxic activity PubMed [pubmed.ncbi.nlm.nih.gov]
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